molecular formula C14H20Cl2N2O B5532943 N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride

N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride

Cat. No.: B5532943
M. Wt: 303.2 g/mol
InChI Key: VKJAZOCCJBMKJT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a piperidine ring via a propanamide linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a 3-chlorophenyl group. These structural elements contribute to its distinct pharmacological profile and make it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17;/h4-6,11H,1-3,7-10H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJAZOCCJBMKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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